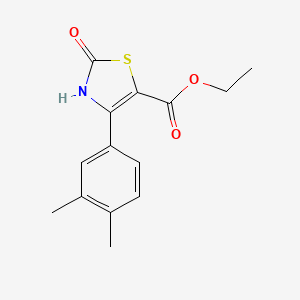
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide, commonly known as 'DPMA', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains, including medicine, agriculture, and environmental science. DPMA is a pyrimidine-based compound that belongs to the class of N-heterocyclic compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Heterocyclic Derivatives and Structural Analyses
Research on heterocyclic derivatives, such as the study by Banfield et al. (1987), highlights the structural complexity and potential applications of pyrimidine compounds. The synthesis and X-ray structure determination of related compounds demonstrate the intricate relationships between chemical structure and potential functionalities, offering a foundation for further exploration in medicinal chemistry and material sciences Banfield, J., Fallon, G., & Gatehouse, B. M. (1987). Heterocyclic-Derivatives of Guanidine. VI. Australian Journal of Chemistry.
Radiosynthesis and Imaging Applications
The work by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand, illustrates the application of pyrimidine derivatives in developing tools for medical imaging, specifically positron emission tomography (PET). This research demonstrates how modifications to the pyrimidine core can lead to compounds with significant potential in diagnostic imaging, enhancing our understanding of various biological processes and diseases Dollé, F., Hinnen, F., Damont, A., et al. (2008). Journal of Labelled Compounds and Radiopharmaceuticals.
Anticancer Activity and Therapeutic Potential
Studies on pyrimidine analogues, like the research conducted by Su et al. (1986), delve into the synthesis of compounds with significant anticancer activity. By exploring novel pyrimidine to pyrido[2,3-d]pyrimidine ring transformation reactions, researchers have unveiled potential therapeutic agents that exhibit promising in vitro and in vivo anticancer properties, highlighting the therapeutic versatility of pyrimidine derivatives Su, T., Huang, J. T., Burchenal, J., et al. (1986). Journal of medicinal chemistry.
Synthesis and Biological Activities
Research into the synthesis and biological activities of pyrimidine derivatives, as exemplified by the work of Beck and Gajewski (1976), showcases the methodological advancements in creating pyrimidine-based compounds. These studies provide a foundation for the development of new pharmaceuticals and contribute to the understanding of the biological mechanisms influenced by pyrimidine structures Beck, J. R., & Gajewski, R. (1976). Journal of Heterocyclic Chemistry.
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-19(2)11-4-7-14-10(18-11)8-17-12(20)9-21-13-15-5-3-6-16-13/h3-7H,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUOWQJGXYABNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-amino-6-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2771044.png)
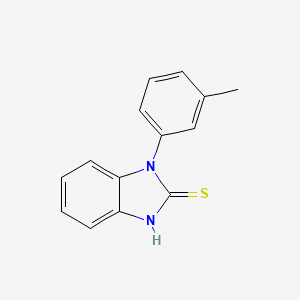
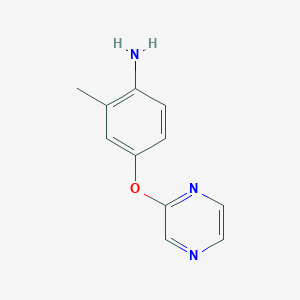
![7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2771050.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2771052.png)
![N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2771053.png)

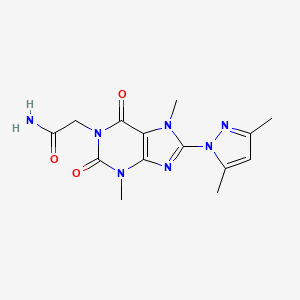
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
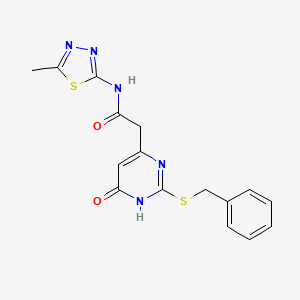
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
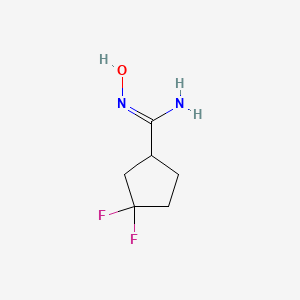
![N-Boc-N-methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B2771064.png)
